1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine
Overview
Description
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine is a compound with the molecular formula C7H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to a methanamine group. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluoromethyl group and the methanamine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical and biological properties.
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanethiol:
1-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanoic acid: This compound contains a carboxylic acid group, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKDQRUDSLKBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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